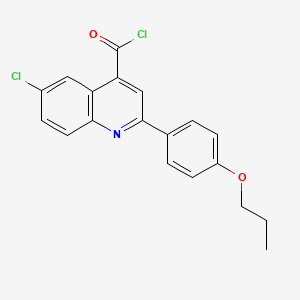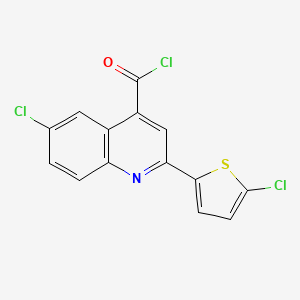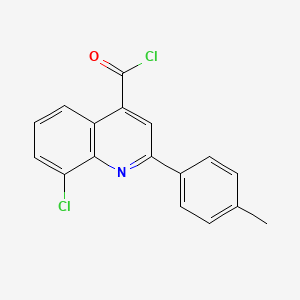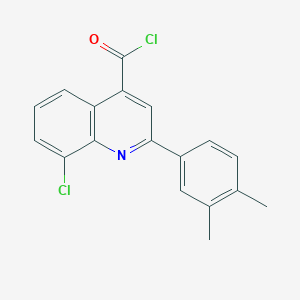
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride
説明
“8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H13Cl2NO . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of “8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is 330.21 g/mol . The InChI code is 1S/C18H13Cl2NO . The compound has a complex structure with several functional groups .Physical And Chemical Properties Analysis
The exact mass of “8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is 311.0713064 g/mol . It has a topological polar surface area of 50.2 Ų .科学的研究の応用
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein expression at different times or under different conditions .
Heterocyclic Compound Synthesis
As a heterocyclic compound, it serves as a building block in the synthesis of more complex organic molecules. This is crucial in developing pharmaceuticals, agrochemicals, and dyes. The quinoline core is a component of many compounds with biological activity .
Organic Photovoltaic Materials
Quinoline derivatives are known for their application in organic photovoltaic materials. They can be used in the development of solar cells that have the potential for high efficiency and low production costs .
Fluorescent Probes
Due to its structural properties, this compound can be modified to act as a fluorescent probe. These probes are essential in bioimaging and diagnostics, allowing researchers to visualize and track biological processes in real-time .
Corrosion Inhibitors
The quinoline moiety is often incorporated into corrosion inhibitors. These are chemicals that, when added to a liquid or gas, decrease the corrosion rate of metals or alloys .
Liquid Crystals
Compounds containing the quinoline structure are used in the synthesis of liquid crystals. These materials have properties between those of conventional liquids and solid crystals and are used in displays, such as those in digital watches and calculators .
Antimicrobial Agents
Research has shown that quinoline derivatives can be effective antimicrobial agents. They are studied for their potential to inhibit the growth of or kill microorganisms, which is vital in the fight against infections .
Catalysis
Quinoline derivatives are also explored as catalysts in various chemical reactions. They can accelerate reactions without being consumed in the process, making them valuable in industrial processes .
Each application mentioned leverages the unique chemical properties of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride, making it a versatile compound in scientific research. The compound’s molecular formula is
C18H13Cl2NO C_{18}H_{13}Cl_{2}NO C18H13Cl2NO
and it has a molecular weight of 330.21 . It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .特性
IUPAC Name |
8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-7-12(8-11(10)2)16-9-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMYJAPXCDHHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185537 | |
| Record name | 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160256-38-1 | |
| Record name | 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)
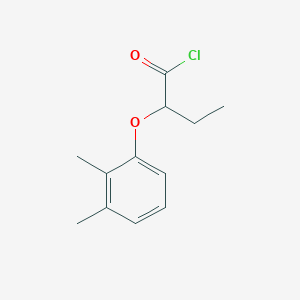

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420633.png)




